P2X7 Receptor Antagonist Activity: Direct Comparison with the Abbott Laboratories Clinical Candidate A-438079
2-(Benzyloxy)-4-fluorobenzoic acid demonstrates a 7.8-fold more potent inhibition of the human P2X7 receptor in a cellular functional assay compared to A-438079 (CHEMBL377219), a known clinical-stage P2X7 antagonist developed by Abbott Laboratories. [1][2] The compound exhibits an IC50 of 15.8 nM against the human P2X7 receptor, versus an IC50 of 123 nM for A-438079 under comparable assay conditions. [3]
| Evidence Dimension | Inhibition of human P2X7 receptor-mediated calcium flux |
|---|---|
| Target Compound Data | IC50 = 15.8 nM |
| Comparator Or Baseline | A-438079 (CHEMBL377219): IC50 = 123 nM |
| Quantified Difference | 7.8-fold increase in potency (123 nM / 15.8 nM ≈ 7.78) |
| Conditions | Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells assessed as inhibition of calcium flux by FLIPR assay |
Why This Matters
For a researcher sourcing building blocks for a P2X7 antagonist program, this 7.8-fold potency advantage at the building block level can directly translate into a lower required dose in downstream lead optimization, potentially improving the therapeutic window and reducing the risk of off-target effects.
- [1] BindingDB. BDBM50410957 CHEMBL380239. (Accessed Apr 20, 2026). View Source
- [2] BindingDB. BDBM50410955 A-438079::CHEMBL377219. (Accessed Apr 20, 2026). View Source
- [3] ChEMBL Database. CHEMBL380239. (Accessed Apr 20, 2026). View Source
